molecular formula C15H24N4O2 B11137918 1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-hydroxypropyl)-3-piperidinecarboxamide

1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-hydroxypropyl)-3-piperidinecarboxamide

Cat. No.: B11137918
M. Wt: 292.38 g/mol
InChI Key: NDFJLJMBMMINAQ-UHFFFAOYSA-N
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Description

1-(4,6-Dimethyl-2-pyrimidinyl)-N-(3-hydroxypropyl)-3-piperidinecarboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, a piperidine ring, and a hydroxypropyl group attached to the nitrogen atom of the piperidine ring. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-hydroxypropyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the dimethyl groups. The piperidine ring is then synthesized and attached to the pyrimidine ring. Finally, the hydroxypropyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-(4,6-Dimethyl-2-pyrimidinyl)-N-(3-hydroxypropyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydroxypropyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst is commonly employed.

    Substitution: Alkyl halides or sulfonates can be used as reagents for nucleophilic substitution.

Major Products:

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the reduced form of the pyrimidine ring.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

1-(4,6-Dimethyl-2-pyrimidinyl)-N-(3-hydroxypropyl)-3-piperidinecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-hydroxypropyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by occupying its active site or modulate a receptor’s function by binding to it. These interactions can trigger a cascade of biochemical events, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 1-(4,6-Dimethyl-2-pyrimidinyl)-N-(2-hydroxyethyl)-3-piperidinecarboxamide
  • 1-(4,6-Dimethyl-2-pyrimidinyl)-N-(3-hydroxypropyl)-4-piperidinecarboxamide

Comparison: Compared to similar compounds, 1-(4,6-dimethyl-2-pyrimidinyl)-N-(3-hydroxypropyl)-3-piperidinecarboxamide is unique due to its specific substitution pattern and the presence of the hydroxypropyl group. This structural uniqueness can result in different reactivity and biological activity, making it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-N-(3-hydroxypropyl)piperidine-3-carboxamide

InChI

InChI=1S/C15H24N4O2/c1-11-9-12(2)18-15(17-11)19-7-3-5-13(10-19)14(21)16-6-4-8-20/h9,13,20H,3-8,10H2,1-2H3,(H,16,21)

InChI Key

NDFJLJMBMMINAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NCCCO)C

Origin of Product

United States

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